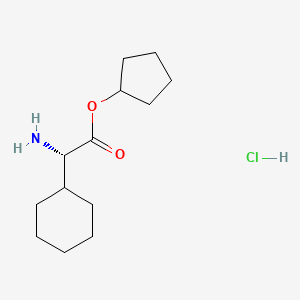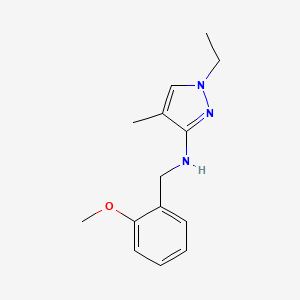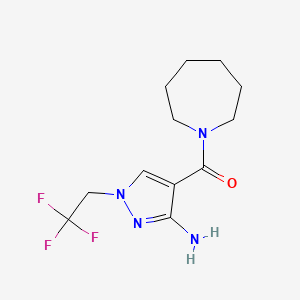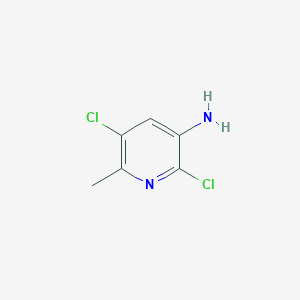
(1R)-1-(3-bromo-1,2-oxazol-5-yl)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-1-(3-bromo-1,2-oxazol-5-yl)ethan-1-amine is a chemical compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of a bromine atom at the 3-position and an amine group at the ethan-1-amine moiety makes this compound particularly interesting for various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(3-bromo-1,2-oxazol-5-yl)ethan-1-amine typically involves the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors such as α-haloketones and amides.
Bromination: The oxazole ring is then brominated at the 3-position using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Introduction of the ethan-1-amine moiety: This step involves the reaction of the brominated oxazole with an appropriate amine source under basic conditions.
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale synthesis using similar steps as mentioned above, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can target the oxazole ring or the bromine atom, leading to dehalogenation or ring reduction.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products:
Oxidation: Formation of oxides or imines.
Reduction: Dehalogenated or reduced oxazole derivatives.
Substitution: Functionalized oxazole derivatives with various substituents at the 3-position.
科学的研究の応用
(1R)-1-(3-bromo-1,2-oxazol-5-yl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate or as a precursor for drug synthesis.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (1R)-1-(3-bromo-1,2-oxazol-5-yl)ethan-1-amine depends on its specific application:
Biological Activity: The compound may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways.
Chemical Reactivity: The presence of reactive sites such as the bromine atom and the amine group allows the compound to participate in various chemical reactions, forming new bonds and structures.
類似化合物との比較
(1R)-1-(3-chloro-1,2-oxazol-5-yl)ethan-1-amine: Similar structure with a chlorine atom instead of bromine.
(1R)-1-(3-fluoro-1,2-oxazol-5-yl)ethan-1-amine: Similar structure with a fluorine atom instead of bromine.
(1R)-1-(3-iodo-1,2-oxazol-5-yl)ethan-1-amine: Similar structure with an iodine atom instead of bromine.
Uniqueness: The presence of the bromine atom at the 3-position of the oxazole ring in (1R)-1-(3-bromo-1,2-oxazol-5-yl)ethan-1-amine imparts unique reactivity and properties compared to its halogenated analogs. Bromine’s size and electronegativity influence the compound’s chemical behavior and biological activity, making it distinct from its chloro, fluoro, and iodo counterparts.
特性
分子式 |
C5H7BrN2O |
|---|---|
分子量 |
191.03 g/mol |
IUPAC名 |
(1R)-1-(3-bromo-1,2-oxazol-5-yl)ethanamine |
InChI |
InChI=1S/C5H7BrN2O/c1-3(7)4-2-5(6)8-9-4/h2-3H,7H2,1H3/t3-/m1/s1 |
InChIキー |
HZKRLMLVJBZKET-GSVOUGTGSA-N |
異性体SMILES |
C[C@H](C1=CC(=NO1)Br)N |
正規SMILES |
CC(C1=CC(=NO1)Br)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![heptyl({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11733730.png)
![1-[(4-Methyl-1H-pyrazol-1-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B11733732.png)
![1-ethyl-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B11733734.png)
![N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine](/img/structure/B11733735.png)

![4-{[(1,5-Dimethyl-1H-pyrazol-3-YL)amino]methyl}-2-methoxyphenol](/img/structure/B11733742.png)

![N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-ethyl-5-methyl-1H-pyrazol-4-amine](/img/structure/B11733753.png)

![1-cyclopentyl-N-[(5-fluorothiophen-2-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11733770.png)
![(2-phenylethyl)[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11733771.png)
![(3R)-3-amino-3-[3-amino-5-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B11733776.png)

